3-Phenylpropyl acetate

Catalog No.
S569731
CAS No.
122-72-5
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylpropyl acetate

CAS Number

122-72-5

Product Name

3-Phenylpropyl acetate

IUPAC Name

3-phenylpropyl acetate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3

InChI Key

JRJGKUTZNBZHNK-UHFFFAOYSA-N

SMILES

CC(=O)OCCCC1=CC=CC=C1

solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

3-phenylpropyl acetate

Canonical SMILES

CC(=O)OCCCC1=CC=CC=C1

The exact mass of the compound 3-Phenylpropyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404453. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Phenylpropyl acetate (also known as hydrocinnamyl acetate) is a fully saturated aromatic ester characterized by its high thermal stability, excellent lipophilicity, and low volatility. In industrial and chemical procurement, it serves as a critical modifier, fixative, and synthetic intermediate where sustained performance in lipid matrices and resistance to oxidation are required. Unlike shorter-chain or unsaturated analogs, its fully saturated carbon chain and higher molecular weight (178.23 g/mol) ensure minimal evaporative loss during high-temperature processing and long-term storage, making it a preferred choice for advanced functional formulations and stable chemical synthesis workflows .

Substituting 3-phenylpropyl acetate with closely related esters like phenethyl acetate or cinnamyl acetate introduces significant formulation and stability risks. Phenethyl acetate, lacking the extra methylene group, is significantly more volatile and partitions poorly into heavy lipid phases, leading to premature evaporation and loss of efficacy in sustained-release applications. Conversely, substituting with cinnamyl acetate introduces a reactive carbon-carbon double bond, which makes the compound highly susceptible to oxidative degradation, UV-induced discoloration, and potential skin sensitization (H317). Procurement decisions must prioritize 3-phenylpropyl acetate when long-term chemical stability, non-reactivity, and high substantivity are non-negotiable [1].

Superior Thermal Substantivity vs. Phenethyl Acetate

3-Phenylpropyl acetate exhibits a significantly higher boiling point (244–252 °C) and flash point (113 °C) compared to its shorter-chain analog, phenethyl acetate, which boils at 232 °C and has a flash point of 105 °C. This reduced volatility translates to lower evaporative losses during high-temperature compounding and extended substantivity in final applications [1].

Evidence DimensionBoiling Point & Flash Point
Target Compound DataBP: 244–252 °C, Flash Point: 113 °C
Comparator Or BaselinePhenethyl acetate (BP: 232 °C, Flash Point: 105 °C)
Quantified Difference+12–20 °C in boiling point, +8 °C in flash point
ConditionsStandard atmospheric pressure, closed cup flash point testing

Lower volatility ensures that the compound remains stable and active in high-heat manufacturing processes without premature flash-off.

Elimination of Oxidative Degradation Risks vs. Cinnamyl Acetate

Cinnamyl acetate contains a reactive alkene group that makes it prone to oxidation, polymerization, and UV-induced discoloration over time. 3-Phenylpropyl acetate, being the fully saturated analog, eliminates this reactive site, providing a chemically inert profile that will not discolor or degrade in complex media such as soaps, lotions, or reactive chemical intermediates [1].

Evidence DimensionChemical Saturation / Reactivity
Target Compound DataFully saturated alkyl chain (stable)
Comparator Or BaselineCinnamyl acetate (Unsaturated alkene chain, prone to oxidation)
Quantified DifferenceElimination of the reactive double bond
ConditionsLong-term storage in ambient or UV-exposed conditions

Prevents product discoloration, extending the shelf-life and aesthetic stability of consumer and industrial formulations.

Enhanced Lipophilic Partitioning for Emulsion Stability

The addition of a single methylene group significantly alters the partitioning behavior of the ester. 3-Phenylpropyl acetate possesses a LogP of approximately 2.85–3.06, whereas phenethyl acetate has a lower LogP of 2.30. This higher lipophilicity ensures that 3-phenylpropyl acetate partitions more effectively into lipid phases, waxes, and non-polar solvents, enhancing its retention in multi-phase emulsions [1].

Evidence DimensionPartition Coefficient (LogP)
Target Compound DataLogP ~ 2.85 - 3.06
Comparator Or BaselinePhenethyl acetate (LogP ~ 2.30)
Quantified Difference~0.55 - 0.76 higher LogP
ConditionsOctanol/water partitioning at 25 °C

Higher LogP guarantees better integration and slower release from oil-based matrices, critical for controlled-release applications.

Reduced Sensitization Profile for Safer Manufacturing

Cinnamyl acetate is classified as a skin sensitizer (H317: May cause an allergic skin reaction) due to its reactive electrophilic double bond. In contrast, 3-phenylpropyl acetate lacks this structural alert and is not classified as a skin sensitizer, significantly reducing occupational exposure risks and regulatory compliance burdens during large-scale handling and formulation [1].

Evidence DimensionSkin Sensitization Hazard (GHS)
Target Compound DataNot classified as a skin sensitizer
Comparator Or BaselineCinnamyl acetate (Classified as H317 Skin Sensitizer)
Quantified DifferenceAbsence of H317 classification
ConditionsGHS regulatory classification based on structural reactivity

Reduces the need for stringent personal protective equipment (PPE) and allows for broader use in consumer-facing topical products.

High-Temperature Extrusion and Compounding

Leveraging its high flash point (113 °C) and boiling point, 3-phenylpropyl acetate is ideal for use as a stable additive or modifier in plastics, waxes, and hot-melt processes where phenethyl acetate would evaporate prematurely [1].

Long-Shelf-Life Cosmetic and Personal Care Formulations

Due to its saturated structure, it is the preferred choice over cinnamyl acetate in lotions, creams, and soaps where UV stability and non-discoloration are critical over a multi-year shelf life [1].

Controlled-Release Lipid Matrices

Its high LogP (2.85–3.06) makes it highly suitable for encapsulation in non-polar delivery systems and emulsions, ensuring a slow, sustained release profile compared to more hydrophilic esters [1].

Hypoallergenic Consumer Goods

As a non-sensitizing alternative to cinnamyl acetate, it is prioritized in the procurement of raw materials for sensitive skin formulations and products requiring strict dermatological safety profiles [1].

Physical Description

Colourless liquid, floral spicy odou

XLogP3

2.5

Density

d254 1.01
1.011-1.020

UNII

AKW166708I

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 318 of 322 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

122-72-5

Wikipedia

3-phenylpropyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenepropanol, 1-acetate: ACTIVE

Dates

Last modified: 08-15-2023
Clark et al. Manganese-catalysed benzylic C(sp3)-H amination for late-stage functionalization. Nature Chemistry, doi: 10.1038/s41557-018-0020-0, published online 30 April 2018

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